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Compound of Interest

Compound Name: LeuRS-IN-1

Cat. No.: B13917904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and chemical

synthesis of LeuRS-IN-1, a potent inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA

synthetase (LeuRS). This document details the scientific journey from initial identification to the

elucidation of its mechanism of action, supported by quantitative data, experimental protocols,

and visual diagrams to facilitate a deeper understanding of this promising anti-tubercular agent.

Discovery of LeuRS-IN-1: Targeting Protein
Synthesis in M. tuberculosis
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel

therapeutic agents with unexploited mechanisms of action. Aminoacyl-tRNA synthetases

(aaRSs), essential enzymes in protein synthesis, have been identified as attractive targets for

the development of new antibiotics. LeuRS-IN-1 emerged from research focused on identifying

inhibitors of the M. tuberculosis leucyl-tRNA synthetase (M.tb LeuRS).

The discovery process for compounds within the broader chemical class of LeuRS-IN-1 likely

involved a multi-step approach, beginning with high-throughput screening of compound

libraries against the M.tb LeuRS enzyme. Promising hits from these screens, such as those

with a pyrazolo[3,4-d]pyrimidine core, would have then undergone extensive structure-activity

relationship (SAR) studies to optimize their potency and selectivity. This iterative process of
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chemical synthesis and biological testing would have led to the identification of LeuRS-IN-1 as

a lead candidate with potent inhibitory activity.
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Figure 1: A generalized workflow for the discovery of LeuRS-IN-1.
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Chemical Synthesis of LeuRS-IN-1
While the specific, step-by-step synthesis of LeuRS-IN-1 is proprietary and not publicly

detailed, a plausible synthetic route can be inferred from the general synthesis of related N-

substituted pyrazolo[3,4-d]pyrimidine derivatives. The synthesis would likely involve a

convergent approach, preparing key intermediates separately before their final coupling.

The core structure, a substituted 1H-pyrazolo[3,4-d]pyrimidine, is a common scaffold in

medicinal chemistry. The synthesis would likely begin with the construction of this core,

followed by sequential or convergent addition of the various side chains. A key step would be

the amination of a halogenated pyrazolopyrimidine intermediate with the appropriate amine to

introduce the N-(4-chloro-2-methylphenyl)acetamide moiety. Another crucial step would be the

attachment of the (3R,5S)-3,5-dimethylmorpholino group.
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Figure 2: A conceptual synthetic pathway for LeuRS-IN-1.

Mechanism of Action: Inhibition of Leucyl-tRNA
Synthetase
LeuRS-IN-1 exerts its antibacterial effect by specifically inhibiting the enzymatic activity of

leucyl-tRNA synthetase in M. tuberculosis. This enzyme is responsible for the crucial first step

in protein synthesis: the attachment of the amino acid leucine to its corresponding transfer RNA

(tRNA). By binding to the LeuRS enzyme, LeuRS-IN-1 prevents the formation of leucyl-tRNA,
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thereby halting protein synthesis and ultimately leading to bacterial cell death. The selectivity of

LeuRS-IN-1 for the bacterial enzyme over its human counterpart is a key factor in its potential

as a therapeutic agent.
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Figure 3: Inhibition of protein synthesis by LeuRS-IN-1.

Quantitative Data Summary
The following table summarizes the key quantitative data for LeuRS-IN-1, demonstrating its

potent and selective activity.
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Parameter Target Value Reference

IC50 M.tb LeuRS 0.06 µM [1][2]

Kd M.tb LeuRS 0.075 µM [1][2]

IC50
Human cytoplasmic

LeuRS
38.8 µM [1][2]

EC50
HepG2 Protein

Synthesis
19.6 µM [1][2]

EC50
HepG2 Cell Toxicity

(48h)
65.8 µM [1][2]

MIC M.tb H37Rv 0.02 µg/mL [1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

generalized and may require optimization for specific laboratory conditions.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic

activity of LeuRS by 50% (IC50).

Principle: The enzymatic activity of LeuRS is measured by quantifying the amount of

radiolabeled leucine that is attached to its cognate tRNA.

Materials:

Purified M.tb LeuRS and human cytoplasmic LeuRS

Total tRNA from E. coli or specific tRNALeu

14C-labeled L-leucine

ATP, MgCl2, KCl, DTT
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Reaction buffer (e.g., Tris-HCl)

Trichloroacetic acid (TCA)

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, KCl, DTT, and tRNA.

Add varying concentrations of LeuRS-IN-1 to the reaction mixture.

Initiate the reaction by adding the LeuRS enzyme and 14C-labeled L-leucine.

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine with cold

TCA.

Filter the precipitate and wash to remove any unincorporated radiolabeled leucine.

Measure the radioactivity of the precipitate using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

HepG2 Protein Synthesis Inhibition Assay
This assay measures the effect of an inhibitor on overall protein synthesis in a human cell line.

Principle: The rate of protein synthesis is determined by measuring the incorporation of a

radiolabeled amino acid (e.g., 3H-leucine or 35S-methionine) into newly synthesized proteins.

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)

Radiolabeled amino acid (e.g., 3H-leucine)

Lysis buffer

TCA

Scintillation fluid and counter

Procedure:

Seed HepG2 cells in a multi-well plate and allow them to adhere and grow.

Treat the cells with varying concentrations of LeuRS-IN-1 for a specified duration.

Add the radiolabeled amino acid to the cell culture medium and incubate for a defined period

(pulse labeling).

Wash the cells to remove unincorporated radiolabeled amino acid.

Lyse the cells to release the proteins.

Precipitate the proteins with TCA.

Filter the precipitate and wash.

Measure the radioactivity of the precipitate using a scintillation counter.

Normalize the radioactivity to the total protein content in each sample.

Calculate the percentage of protein synthesis inhibition and determine the EC50 value.

Conclusion
LeuRS-IN-1 represents a significant advancement in the search for novel anti-tubercular

agents. Its potent and selective inhibition of M.tb LeuRS, a crucial enzyme for bacterial survival,

highlights the potential of targeting protein synthesis pathways. The data presented in this

guide underscore the promising profile of LeuRS-IN-1 as a lead compound for further
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preclinical and clinical development in the fight against tuberculosis. The provided experimental

frameworks can serve as a foundation for researchers and drug development professionals

working in this critical area of infectious disease research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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